molecular formula C11H7BrF3N3O3S2 B2880143 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-03-8

2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2880143
CAS No.: 339014-03-8
M. Wt: 430.21
InChI Key: GVRHSCBFRBVUHA-UHFFFAOYSA-N
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Description

2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a bromophenyl group, a sulfonyl group, and a thiadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Shares the bromophenyl group but lacks the sulfonyl and thiadiazole groups.

    N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide: Contains the thiadiazole ring but lacks the bromophenyl and sulfonyl groups.

Uniqueness

2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3O3S2/c12-6-1-3-7(4-2-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHSCBFRBVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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